molecular formula C30H32N2O3 B1610111 3-[4-(Diethylamino)-2-ethoxyphenyl]-3-(1,2-dimethyl-1H-indol-3-YL)phthalide CAS No. 38880-20-5

3-[4-(Diethylamino)-2-ethoxyphenyl]-3-(1,2-dimethyl-1H-indol-3-YL)phthalide

Cat. No.: B1610111
CAS No.: 38880-20-5
M. Wt: 468.6 g/mol
InChI Key: ZBMDFKAEMYQIHN-UHFFFAOYSA-N
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Description

3-[4-(Diethylamino)-2-ethoxyphenyl]-3-(1,2-dimethyl-1H-indol-3-YL)phthalide is a complex organic compound that belongs to the class of phthalides Phthalides are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and dyes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Diethylamino)-2-ethoxyphenyl]-3-(1,2-dimethyl-1H-indol-3-YL)phthalide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the phthalide moiety. Common reagents used in these reactions include diethylamine, ethoxybenzene, and various indole derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Diethylamino)-2-ethoxyphenyl]-3-(1,2-dimethyl-1H-indol-3-YL)phthalide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

3-[4-(Diethylamino)-2-ethoxyphenyl]-3-(1,2-dimethyl-1H-indol-3-YL)phthalide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[4-(Diethylamino)-2-ethoxyphenyl]-3-(1,2-dimethyl-1H-indol-3-YL)phthalide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(Diethylamino)-2-methoxyphenyl]-3-(1,2-dimethyl-1H-indol-3-YL)phthalide
  • 3-[4-(Diethylamino)-2-ethoxyphenyl]-3-(1,2-dimethyl-1H-indol-3-YL)phthalide

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the diethylamino, ethoxyphenyl, and indolyl groups makes it particularly versatile in various applications, setting it apart from other similar compounds.

Properties

IUPAC Name

3-[4-(diethylamino)-2-ethoxyphenyl]-3-(1,2-dimethylindol-3-yl)-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N2O3/c1-6-32(7-2)21-17-18-25(27(19-21)34-8-3)30(24-15-11-9-13-22(24)29(33)35-30)28-20(4)31(5)26-16-12-10-14-23(26)28/h9-19H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMDFKAEMYQIHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=C(N(C5=CC=CC=C54)C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10959656
Record name 3-[4-(Diethylamino)-2-ethoxyphenyl]-3-(1,2-dimethyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10959656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38880-20-5
Record name 3-[4-(Diethylamino)-2-ethoxyphenyl]-3-(1,2-dimethyl-1H-indol-3-yl)-1(3H)-isobenzofuranone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38880-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-(Diethylamino)-2-ethoxyphenyl)-3-(1,2-dimethyl-1H-indol-3-yl)phthalide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038880205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[4-(Diethylamino)-2-ethoxyphenyl]-3-(1,2-dimethyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-(diethylamino)-2-ethoxyphenyl]-3-(1,2-dimethyl-1H-indol-3-yl)phthalide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.233
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(Diethylamino)-2-ethoxyphenyl]-3-(1,2-dimethyl-1H-indol-3-YL)phthalide
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3-[4-(Diethylamino)-2-ethoxyphenyl]-3-(1,2-dimethyl-1H-indol-3-YL)phthalide
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3-[4-(Diethylamino)-2-ethoxyphenyl]-3-(1,2-dimethyl-1H-indol-3-YL)phthalide
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3-[4-(Diethylamino)-2-ethoxyphenyl]-3-(1,2-dimethyl-1H-indol-3-YL)phthalide
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3-[4-(Diethylamino)-2-ethoxyphenyl]-3-(1,2-dimethyl-1H-indol-3-YL)phthalide
Reactant of Route 6
3-[4-(Diethylamino)-2-ethoxyphenyl]-3-(1,2-dimethyl-1H-indol-3-YL)phthalide

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